An In-depth Technical Guide to 2-Chloro-5-nitroisonicotinic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-5-nitroisonicotinic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-chloro-5-nitroisonicotinic acid, a key building block in modern medicinal and agricultural chemistry. We will delve into its fundamental properties, explore its synthesis through various established protocols, analyze its reactivity with a focus on nucleophilic aromatic substitution, and highlight its critical role in the development of novel therapeutic agents and other industrially significant compounds.
Core Physicochemical and Structural Properties
2-Chloro-5-nitroisonicotinic acid, also known by its IUPAC name 2-chloro-5-nitropyridine-4-carboxylic acid, is a substituted pyridine derivative. Its structure is characterized by a pyridine ring functionalized with a carboxylic acid group at the 4-position, a chlorine atom at the 2-position, and a nitro group at the 5-position.[1] This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, making it a versatile intermediate.
Below is a summary of its key physicochemical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClN₂O₄ | [1] |
| Molecular Weight | 202.55 g/mol | [1] |
| CAS Number | 907545-47-5 | [1][2][3][4] |
| Appearance | White to yellow crystalline powder/solid | [3][5] |
| Melting Point | 169-172 °C | [5] |
| Predicted Boiling Point | 384.8±42.0 °C | |
| Predicted pKa | 1.57±0.10 | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | [5] |
Structural Diagram:
Caption: Chemical structure of 2-Chloro-5-nitroisonicotinic acid.
Synthesis of 2-Chloro-5-nitroisonicotinic Acid
Several synthetic routes to 2-chloro-5-nitroisonicotinic acid have been reported, starting from readily available precursors. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.
Oxidation of 2-Chloro-4-methyl-5-nitropyridine
A common and effective method involves the oxidation of 2-chloro-4-methyl-5-nitropyridine. This precursor can be synthesized from 2-amino-3-methylpyridine. The final oxidation step yields the desired carboxylic acid.[6]
Reaction Scheme:
Caption: Oxidation of 2-chloro-4-methyl-5-nitropyridine.
Detailed Experimental Protocol:
-
Step 1: Synthesis of 2-chloro-5-nitro-3-methylpyridine.
-
To a solution of 2-hydroxy-5-nitro-3-methylpyridine (16.60g, 0.1mol) in 80mL of phosphorus oxychloride, heat to reflux for 8 hours.[6]
-
Distill off the excess phosphorus oxychloride.
-
Pour the remaining solution into 300g of crushed ice to precipitate the product.
-
Filter the brown-black precipitate to obtain 2-chloro-5-nitro-3-methylpyridine (yield: 87.1%).[6]
-
-
Step 2: Oxidation to 2-Chloro-5-nitroisonicotinic acid.
-
Dissolve 2-chloro-4-methyl-5-nitropyridine (8.6g, 0.05mol) in concentrated sulfuric acid (70mL) with stirring.[6]
-
Slowly add sodium dichromate (20.1g, 0.0675mol) in batches, maintaining the temperature at 30°C for 15 hours.[6]
-
Slowly add the reaction mixture to crushed ice (400g) to precipitate the product.
-
Extract the white precipitate with ethyl acetate (3 x 250ml).
-
Combine the organic layers, wash with saturated brine, and evaporate the solvent to dryness to obtain the crude product (yield: 84.3%).[6]
-
Recrystallize the crude product from ethanol to obtain pure 2-chloro-5-nitroisonicotinic acid (yield: 76.4%).[6]
-
From 2-Hydroxynicotinic Acid
Another established route starts from 2-hydroxynicotinic acid, involving nitration followed by chlorination.[6]
Reaction Scheme:
Caption: Synthesis from 2-hydroxynicotinic acid.
Detailed Experimental Protocol:
-
Step 1: Nitration of 2-hydroxynicotinic acid.
-
To a stirred solution of 2-hydroxynicotinic acid (34.8 g) in concentrated H₂SO₄ (100 ml), add fuming nitric acid (26 ml) at 35-40°C.[6]
-
Stir the resulting mixture at 50°C for 4 hours.[6]
-
Cool the mixture to room temperature and pour it over ice.
-
Collect the precipitate by filtration, air-dry, and recrystallize from ethanol to obtain 2-hydroxy-5-nitronicotinic acid as a light yellow solid.[6]
-
-
Step 2: Chlorination of 2-hydroxy-5-nitronicotinic acid.
-
Add dimethylformamide (4 drops) to a mixture of 2-hydroxy-5-nitronicotinic acid (5g) in phosphorus oxychloride (10ml).[6]
-
Stir the mixture at reflux temperature for 3 hours.[6]
-
Evaporate the excess solvent.
-
Carefully pour the residue into water, maintaining the temperature below 40°C.
-
Stir the mixture at room temperature for a further 30 minutes and extract with ethyl acetate.
-
Wash the extract with water, dry over MgSO₄, and evaporate to dryness.
-
Triturate the obtained residue with ether/hexane to yield 2-chloro-5-nitroisonicotinic acid as a light yellow oil.[6]
-
Reactivity and Mechanistic Insights
The reactivity of 2-chloro-5-nitroisonicotinic acid is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group. The chlorine atom at the 2-position is an excellent leaving group in this activated system.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion.
Caption: General mechanism of SNAr on 2-chloro-5-nitroisonicotinic acid.
This high reactivity makes 2-chloro-5-nitroisonicotinic acid an excellent substrate for introducing a wide variety of functional groups by reacting it with different nucleophiles, such as amines, alcohols, and thiols.
Applications in Drug Discovery and Development
2-Chloro-5-nitroisonicotinic acid is a valuable building block in the synthesis of a range of pharmaceutically active compounds. Its ability to undergo selective nucleophilic substitution allows for the construction of complex molecular architectures.
Intermediate in the Synthesis of Anti-Inflammatory and Anti-Cancer Agents
This compound serves as a key intermediate in the development of various anti-inflammatory and anti-cancer drugs.[5] The pyridine core is a common scaffold in many bioactive molecules, and the functional handles on 2-chloro-5-nitroisonicotinic acid provide convenient points for molecular elaboration.
Precursor for Agrochemicals
In the field of agricultural chemistry, 2-chloro-5-nitroisonicotinic acid is utilized in the formulation of herbicides.[6] The selective reactivity of the molecule allows for the synthesis of compounds that can effectively control unwanted vegetation.
Spectroscopic Profile
While a complete set of publicly available spectra for 2-chloro-5-nitroisonicotinic acid is limited, its spectroscopic characteristics can be predicted based on its structure and data from closely related analogs like 2-chloro-5-nitrobenzoic acid.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing nature of the substituents. For example, 1H NMR (300 MHz, DMSO-d6) of a sample showed peaks at δ ppm 8.04 (s, 1H) and 9.16 (s, 1H).[4]
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The carbon atoms attached to the chlorine, nitro, and carboxylic acid groups will have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=N and C=C stretching vibrations of the pyridine ring (~1600-1400 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1550 and ~1350 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak). An electrospray ionization mass spectrum has shown an m/e of 203 (MH+).[4]
Safety and Handling
2-Chloro-5-nitroisonicotinic acid is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.
-
Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3][7]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][7]
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
First Aid Measures:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Conclusion
2-Chloro-5-nitroisonicotinic acid is a fundamentally important chemical intermediate with a well-defined reactivity profile governed by nucleophilic aromatic substitution. Its versatile nature allows for the synthesis of a diverse array of complex molecules, making it an indispensable tool for researchers in drug discovery, medicinal chemistry, and agrochemical development. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in the laboratory and in industrial applications.
References
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2-Chloro-5-nitroisonicotinic acid CAS:907545-47-5. (URL: [Link])
-
2-Chloro-5-nitroisonicotinic acid | C6H3ClN2O4 | CID 18440622 - PubChem. (URL: [Link])
Sources
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2-Chloro-5-nitroisonicotinic acid
Meisenheimer Complex (Resonance Stabilized)
2-Amino-5-nitroisonicotinic acid Derivative